molecular formula C6H12Br2O4 B1677168 Mitolactol CAS No. 10318-26-0

Mitolactol

Número de catálogo: B1677168
Número CAS: 10318-26-0
Peso molecular: 307.96 g/mol
Clave InChI: VFKZTMPDYBFSTM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El mitolactol se puede sintetizar mediante la bromación del galactitol. Un método común implica disolver galactitol en ácido bromhídrico concentrado y calentar la mezcla a 70 °C durante 12 horas . La mezcla de reacción se vierte luego en hielo, lo que hace que el this compound cristalice. Los cristales se filtran y se recristalizan en metanol caliente para obtener this compound puro .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para mejorar el rendimiento y la pureza. Por ejemplo, mantener la concentración de ácido bromhídrico en un 69-70% y controlar el tiempo y la temperatura de calentamiento son cruciales para lograr altos rendimientos . Los métodos industriales tienen como objetivo lograr un rendimiento promedio del 50% o más y una pureza del 80% o más .

Análisis De Reacciones Químicas

Tipos de reacciones

El mitolactol experimenta varios tipos de reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados de dibromohexano, mientras que las reacciones de sustitución pueden producir varios derivados de galactitol sustituidos .

Actividad Biológica

Mitolactol, also known as dibromodulcitol, is an antineoplastic agent primarily investigated for its efficacy in treating various cancers, particularly cervical and breast cancer. It functions through mechanisms that inhibit DNA synthesis and repair, making it a candidate for combination therapies with other chemotherapeutic agents.

This compound's primary mechanism involves the inhibition of topoisomerase I , an enzyme crucial for DNA replication and transcription. This inhibition leads to DNA strand breaks, ultimately triggering apoptosis in cancer cells. The compound has shown potential in enhancing the effects of other cytotoxic agents like cisplatin, which is commonly used in treating advanced cervical cancer .

Efficacy in Clinical Trials

Several clinical trials have evaluated the efficacy of this compound:

  • Phase I Study : A study involving thirteen women with advanced cervical cancer assessed the tolerability and efficacy of this compound combined with cisplatin. Results indicated that this combination could improve treatment outcomes compared to cisplatin alone .
  • Randomized Trials : A notable randomized trial compared cisplatin alone versus cisplatin plus this compound and found significant improvements in overall response rates among patients receiving the combination therapy. This suggests that this compound may enhance the therapeutic index of cisplatin .

Case Study 1: this compound as a Single Agent

In Hungary, this compound was administered as a single-agent therapy to patients with various malignancies. The results highlighted its potential effectiveness, particularly in cases resistant to other treatments. Patients experienced varying degrees of response, with some achieving partial remission .

Case Study 2: Combination Therapy

A case study reported on patients with advanced squamous carcinoma of the cervix treated with a regimen combining cisplatin and this compound. The study demonstrated improved survival rates and reduced tumor sizes compared to historical controls treated with cisplatin alone .

Summary of Clinical Data

The following table summarizes key findings from clinical studies involving this compound:

Study TypePopulationTreatment RegimenKey Findings
Phase I Trial13 womenThis compound + CisplatinEstablished maximum tolerable dose; observed efficacy
Randomized TrialAdvanced cervical cancer patientsCisplatin vs. Cisplatin + this compoundSignificant improvement in response rates with combination therapy
Case StudyVarious malignanciesThis compound as a single agentPartial remissions noted; potential for use in resistant cases

Side Effects and Tolerability

This compound has been associated with several side effects, including:

  • Hematological Toxicity : Neutropenia and thrombocytopenia are common, necessitating careful monitoring during treatment.
  • Gastrointestinal Symptoms : Nausea and vomiting were reported but generally manageable with antiemetics.
  • Neurological Effects : Some patients experienced peripheral neuropathy, highlighting the need for dose adjustments based on individual tolerance.

Propiedades

IUPAC Name

1,6-dibromohexane-2,3,4,5-tetrol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12Br2O4/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,9-12H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFKZTMPDYBFSTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(CBr)O)O)O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Br2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name DIBROMOMANNITOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20124
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048158
Record name 1,6-Dibromo-1,6-dideoxyhexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dibromomannitol is a white powder. (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name DIBROMOMANNITOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20124
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name DIBROMOMANNITOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20124
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

488-41-5, 35827-62-4, 10318-26-0, 688007-15-0
Record name DIBROMOMANNITOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20124
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name NSC140389
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140389
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Mitolactol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104800
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name mitobronitol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94100
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,6-Dibromo-1,6-dideoxyhexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mitobronitol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.979
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Melting Point

349 to 352 °F (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name DIBROMOMANNITOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20124
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mitolactol
Reactant of Route 2
Mitolactol
Reactant of Route 3
Mitolactol
Reactant of Route 4
Mitolactol
Reactant of Route 5
Mitolactol
Reactant of Route 6
Mitolactol
Customer
Q & A

Q1: How does Dibromodulcitol exert its antitumor effect?

A1: Dibromodulcitol is a bifunctional alkylating agent, meaning it can form crosslinks within DNA strands. [] While its precise mechanism is not fully elucidated, DBD is thought to primarily target the N7 position of guanine, leading to DNA interstrand crosslinks. [] These crosslinks disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Q2: Are there specific cancer types where Dibromodulcitol demonstrates higher efficacy?

A2: Research suggests that DBD exhibits promising activity against various tumor types. Clinical studies have shown DBD's effectiveness in treating:

  • Brain Tumors: DBD has demonstrated activity against medulloblastoma and ependymoma, particularly in recurrent cases. []
  • Squamous Cell Carcinomas: DBD has been studied in squamous cell cancers of the head and neck, lung, and cervix. [, , ]
  • Breast Cancer: DBD has been used in combination regimens for metastatic breast cancer. [, , , ]
  • Hemangiopericytoma: While rare, DBD has shown remarkable activity in a case report of metastatic hemangiopericytoma. []

Q3: What is the chemical structure of Dibromodulcitol?

A3: Dibromodulcitol is a hexitol derivative with two bromine atoms attached to the terminal carbon atoms. Its IUPAC name is 1,6-dibromo-1,6-dideoxy-D-galactitol.

Q4: What is the molecular formula and weight of Dibromodulcitol?

A4: The molecular formula of DBD is C6H12Br2O4, and its molecular weight is 308.0 g/mol.

Q5: How is Dibromodulcitol administered, and what are its pharmacokinetic properties?

A5: Dibromodulcitol is typically administered orally. [, , , , , ] It exhibits variable absorption, and peak plasma concentrations are typically reached within 1-4 hours after administration. [, ] DBD is metabolized in the liver, and its metabolites, including dianhydrodulcitol and bromoanhydrodulcitol, have also been detected in plasma and cerebrospinal fluid. [] The elimination half-life of DBD is relatively short, ranging from approximately 2 to 5 hours. [, ]

Q6: Does Dibromodulcitol cross the blood-brain barrier?

A6: Yes, DBD and its metabolites are detectable in the cerebrospinal fluid, indicating that it can cross the blood-brain barrier. [] This property makes it a potential therapeutic option for treating brain tumors. []

Q7: What are the common mechanisms of resistance to Dibromodulcitol?

A7: Resistance to DBD can develop through various mechanisms, including:

    Q8: What are the major side effects associated with Dibromodulcitol therapy?

    A8: Myelosuppression, characterized by decreased blood cell counts (leukopenia, thrombocytopenia), is the dose-limiting toxicity of DBD. [, , ] Other common side effects include gastrointestinal disturbances (nausea, vomiting), fatigue, and hair loss (alopecia). [, , , , , ]

    Q9: Are there long-term risks associated with Dibromodulcitol treatment?

    A9: DBD has been associated with an increased risk of secondary malignancies, particularly myelodysplastic syndrome (MDS) and acute nonlymphocytic leukemia (ANLL). [] The risk appears to be dose-dependent and may be higher in patients who have received prior radiation or alkylating agent therapy. []

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.